N'-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a methoxybenzenesulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction using a suitable reagent like a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzenesulfonic acid, while reduction could produce a methoxybenzenethiol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through sulfonamide bonds.
Comparison with Similar Compounds
Similar Compounds
N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Similar in structure but with different substituents.
N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Another related compound with variations in the aromatic ring.
Uniqueness
The unique combination of the pyrrolidine ring, methoxybenzenesulfonyl group, and dimethylphenyl group in N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide gives it distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15-11-16(2)13-17(12-15)24-22(27)21(26)23-14-18-5-4-10-25(18)31(28,29)20-8-6-19(30-3)7-9-20/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXKFPZDSBRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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